molecular formula C7H10N2O B173664 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone CAS No. 10199-63-0

1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B173664
CAS No.: 10199-63-0
M. Wt: 138.17 g/mol
InChI Key: XDYMIRMFIZXRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone is an organic compound characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an ethanone group at position 1

Biochemical Analysis

Biochemical Properties

1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as acetylcholinesterase and proteins involved in signal transduction pathways highlights its potential as a biochemical modulator . These interactions are primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has shown cytotoxic effects on cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer cells . These effects are mediated through the disruption of cell signaling pathways and induction of apoptosis. Additionally, this compound has been found to alter gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, leading to the accumulation of acetylcholine and subsequent disruption of neural transmission . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at higher concentrations. These findings highlight the importance of dosage optimization in the potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect the activity of enzymes involved in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels . Additionally, it can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. These interactions highlight the compound’s potential impact on metabolic processes and its relevance in pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins can influence the compound’s localization and accumulation within specific tissues, affecting its overall bioavailability and efficacy. These findings underscore the importance of understanding the transport mechanisms of this compound for its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound has been observed to localize within specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the methyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heterocyclic compounds and ligands for coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

    1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with the ethanone group at position 4.

    3,5-Dimethyl-1H-pyrazole: Lacks the ethanone group, making it less reactive in certain chemical transformations.

    1-(3,5-Dimethyl-1H-pyrazol-1-yl)propanone: Contains a propanone group instead of ethanone, affecting its physical and chemical properties.

Uniqueness: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. Its ethanone group enhances its utility in synthetic chemistry, allowing for various functionalizations and derivatizations.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-6(2)9(8-5)7(3)10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYMIRMFIZXRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363337
Record name 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-63-0
Record name 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Reactant of Route 4
1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Reactant of Route 5
1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.